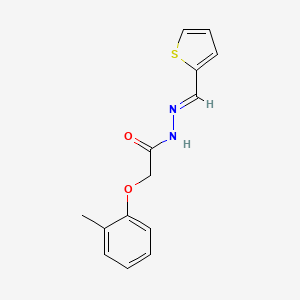
2-(2-methylphenoxy)-N'-(2-thienylmethylene)acetohydrazide
Vue d'ensemble
Description
2-(2-methylphenoxy)-N'-(2-thienylmethylene)acetohydrazide, also known as TA-02, is a small molecule that has been developed as a potential therapeutic agent for the treatment of cancer. It belongs to a class of compounds called hydrazones, which have been shown to have anticancer activity by inhibiting various signaling pathways involved in cancer progression.
Mécanisme D'action
2-(2-methylphenoxy)-N'-(2-thienylmethylene)acetohydrazide exerts its anticancer activity by inhibiting the activity of various signaling pathways involved in cancer progression. It has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a key role in cancer cell survival and proliferation. 2-(2-methylphenoxy)-N'-(2-thienylmethylene)acetohydrazide also inhibits the activity of the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-(2-methylphenoxy)-N'-(2-thienylmethylene)acetohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the activity of various signaling pathways involved in cancer progression, leading to decreased cancer cell survival and proliferation. 2-(2-methylphenoxy)-N'-(2-thienylmethylene)acetohydrazide has also been shown to have anti-inflammatory activity, which may contribute to its anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-methylphenoxy)-N'-(2-thienylmethylene)acetohydrazide has several advantages for lab experiments, including its small size, easy synthesis, and well-defined mechanism of action. However, its anticancer activity has only been demonstrated in vitro and in animal models, and further studies are needed to determine its efficacy and safety in humans.
Orientations Futures
There are several potential future directions for research on 2-(2-methylphenoxy)-N'-(2-thienylmethylene)acetohydrazide. One area of interest is its potential use in combination with other anticancer agents to enhance their efficacy. Another area of interest is its potential use in the treatment of specific types of cancer, such as breast cancer or pancreatic cancer. Finally, further studies are needed to determine the safety and efficacy of 2-(2-methylphenoxy)-N'-(2-thienylmethylene)acetohydrazide in humans, and to develop more potent and selective analogs of the compound.
Applications De Recherche Scientifique
2-(2-methylphenoxy)-N'-(2-thienylmethylene)acetohydrazide has been extensively studied for its anticancer activity in various cancer cell lines and animal models. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(2-methylphenoxy)-N'-(2-thienylmethylene)acetohydrazide has also been shown to inhibit the activity of various signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Propriétés
IUPAC Name |
2-(2-methylphenoxy)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-11-5-2-3-7-13(11)18-10-14(17)16-15-9-12-6-4-8-19-12/h2-9H,10H2,1H3,(H,16,17)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMATNPOIVEASF-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-bromophenyl)imino]-3-methoxy-1,3-thiazolidin-4-one](/img/structure/B3856459.png)
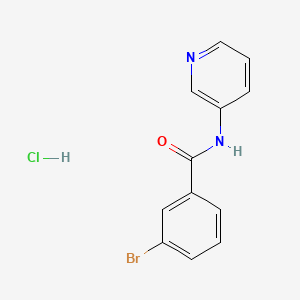
![2-methoxy-4-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}-3-nitrophenyl acetate](/img/structure/B3856477.png)
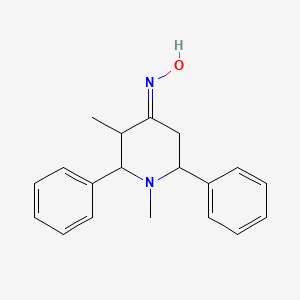
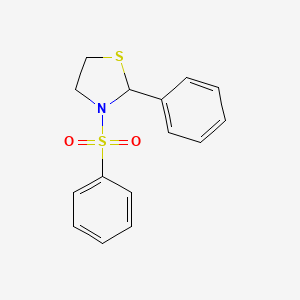

![2-(2-bromo-4-chlorophenoxy)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B3856509.png)
![N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3856521.png)
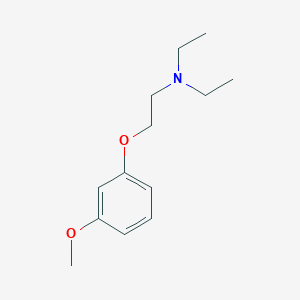
![7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carboxamide](/img/structure/B3856539.png)
![2-hydroxy-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3856545.png)

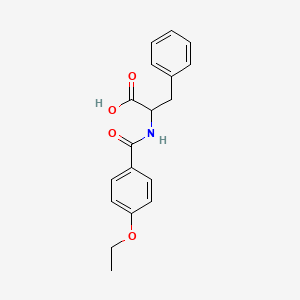
![1-[2-(2,6-diisopropylphenoxy)ethyl]piperidine](/img/structure/B3856558.png)